Product packaging for 2,3-Bis(bromomethyl)-6-chloroquinoxaline(Cat. No.:)

2,3-Bis(bromomethyl)-6-chloroquinoxaline

Cat. No.: B8684921
M. Wt: 350.44 g/mol
InChI Key: FFBZVHUMCXCGNW-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) in Contemporary Chemical Research

The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, holds a position of considerable importance in modern chemical research. ipp.ptijpsjournal.com This versatile structural motif is a cornerstone in the development of a wide array of biologically active compounds and functional materials. benthamdirect.comresearchgate.net In the realm of medicinal chemistry, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netmdpi.com Notably, the quinoxaline core is a key component in several antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. ipp.ptnih.gov

The significance of the quinoxaline scaffold extends beyond pharmaceuticals into materials science. ipp.pt Its derivatives are utilized in the creation of dyes, organic semiconductors, and electroluminescent materials. ipp.ptresearchgate.net The electron-deficient nature of the pyrazine ring combined with the aromatic benzene ring imparts unique electronic and photophysical properties to these molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netbohrium.com The ease of synthesis, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, and the facility with which its structure can be modified, further enhance its appeal to researchers across various chemical disciplines. ipp.ptnih.gov

The diverse applications of the quinoxaline scaffold are a testament to its chemical tractability and its ability to interact with various biological and physical systems. This has cemented its status as a "privileged structure" in drug discovery and a valuable building block in the synthesis of advanced materials. pharmatutor.orgingentaconnect.com

The Unique Profile of Halogenated Quinoxaline Compounds within Heterocyclic Chemistry

The introduction of halogen atoms onto the quinoxaline scaffold creates a unique profile for these compounds within the broader field of heterocyclic chemistry. Halogenated heterocycles are indispensable building blocks in modern organic synthesis due to their versatile reactivity and presence in numerous biologically active molecules and advanced materials. nbinno.com Halogen substituents are not merely passive additions; they significantly modulate a molecule's physicochemical properties. nbinno.com

In the context of quinoxaline, halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com These modifications are crucial in drug design, where fine-tuning such properties can lead to improved therapeutic agents. nih.gov For instance, the strategic placement of a chlorine or bromine atom can enhance a compound's ability to cross cellular membranes or resist metabolic degradation, thereby improving its bioavailability.

Furthermore, halogen atoms serve as highly reactive handles for further synthetic transformations. nbinno.com Halogenated quinoxalines are valuable intermediates in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the straightforward introduction of a wide variety of substituents to the core structure. nbinno.com This synthetic utility enables the creation of extensive libraries of quinoxaline derivatives for screening in drug discovery and materials science research. The presence of halogens also impacts the electronic properties of the quinoxaline ring, which can be exploited in the design of functional materials with tailored optical and electronic characteristics for applications like OLEDs and organic photovoltaics. nbinno.com

Positioning of 2,3-Bis(bromomethyl)-6-chloroquinoxaline in Advanced Organic Synthesis and Materials Science

The compound this compound is a strategically functionalized molecule positioned as a highly versatile building block in advanced organic synthesis and a precursor for functional materials. researchgate.netfluorochem.co.uknih.gov Its structure combines the core quinoxaline scaffold with three halogen atoms, each contributing to its specific reactivity and potential applications. The chloro group on the benzene ring modifies the electronic properties of the aromatic system, while the two bromomethyl groups at the 2 and 3 positions are highly reactive functional groups. researchgate.net

In organic synthesis, the primary utility of this compound lies in its role as a precursor for constructing more complex molecular architectures. The two bromomethyl groups are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities by reacting the compound with various nucleophiles, such as amines, thiols, and alcohols, to create new C-N, C-S, and C-O bonds. This reactivity is central to its use in synthesizing novel heterocyclic systems and libraries of compounds for biological screening. researchgate.net Research has specifically highlighted the synthesis of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives for evaluation as antimicrobial agents, indicating the compound's importance in medicinal chemistry. researchgate.net

In materials science, the difunctional nature of this compound makes it a valuable monomer for polymerization reactions. beilstein-journals.orgresearchgate.net It can be used to synthesize quinoxaline-containing polymers, which are known for their thermal stability and desirable electronic properties. researchgate.netbohrium.com These polymers have potential applications in optical and electronic devices. The reactive bromomethyl sites allow for its incorporation into polymer backbones or as pendant groups, enabling the development of functional materials with specific properties derived from the quinoxaline core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2ClN2 B8684921 2,3-Bis(bromomethyl)-6-chloroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2ClN2

Molecular Weight

350.44 g/mol

IUPAC Name

2,3-bis(bromomethyl)-6-chloroquinoxaline

InChI

InChI=1S/C10H7Br2ClN2/c11-4-9-10(5-12)15-8-3-6(13)1-2-7(8)14-9/h1-3H,4-5H2

InChI Key

FFBZVHUMCXCGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)CBr)CBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2,3 Bis Bromomethyl 6 Chloroquinoxaline

Reactivity of the Bromomethyl Substituents: Exploration of Functional Group Interconversions and Electrophilic Pathways

The bromomethyl groups (-CH2Br) are the most reactive sites on the 2,3-Bis(bromomethyl)-6-chloroquinoxaline molecule. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, a process known as functional group interconversion.

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to the derivatization of this compound. For instance, reactions with secondary amines can lead to the formation of mono- and di-substituted aminoquinoxaline derivatives. researchgate.net The differing reactivity of the two bromine atoms can sometimes allow for selective substitution. researchgate.net

Studies have shown that 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives can be synthesized through the condensation reaction of the corresponding o-phenylenediamine (B120857) derivatives with 1,4-dibromo-2,3-butanedione. sapub.org The bromomethyl groups are known to exhibit antimicrobial effects, making these compounds of interest in medicinal chemistry. researchgate.net

Chemical Transformations Involving the Chloro-Substituent on the Quinoxaline (B1680401) Ring

The chloro-substituent at the 6-position of the quinoxaline ring is less reactive than the bromomethyl groups. However, it can undergo nucleophilic aromatic substitution (SNA) reactions, particularly with strong nucleophiles or under forcing conditions. rsc.org In these reactions, the chloride ion is displaced by another group. For example, 2-chloroquinoxaline (B48734) has been shown to preferentially undergo SNAr of the chlorine atom. rsc.orgresearchgate.net

The synthesis of 6-chloro-1H-quinoxalin-2-one has been achieved through a multi-step process involving condensation, nitration, reduction, cyclization, and oxidation reactions starting from p-chloroaniline. researchgate.net Another method involves the cyclization of chloro-o-nitro-acetoacetanilide in an alkali solution, followed by reduction to generate 6-chloro-2-hydroxyquinoxaline. google.comgoogle.com

Derivatization through Esterification Reactions of Quinoxaline Carboxylic Acid Analogues

Quinoxaline carboxylic acids can be converted to their corresponding esters through esterification. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of 2,3-Bis-bromomethyl-quinoxaline-6-carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl and ethyl esters. sapub.org

The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved via the hydrothermal synthesis from 1,2-diarylketones and 3,4-diaminobenzoic acid. thieme-connect.com This method, however, can lead to decarboxylated side products. thieme-connect.com To avoid this, structural analogues such as methyl 3,4-diaminobenzoate (B8644857) can be used, where the ester is hydrolyzed in a one-pot reaction following the quinoxaline formation. thieme-connect.com

Demethylation Reactions in Substituted Quinoxaline Frameworks

While specific examples of demethylation on this compound are not prevalent in the provided context, demethylation is a known reaction in quinoxaline chemistry. In more complex quinoxaline derivatives, particularly those containing methoxy (B1213986) groups, demethylation can be achieved to yield the corresponding hydroxylated compounds. This transformation is often important in the synthesis of biologically active molecules where a free hydroxyl group is required.

Cyclization and Ring-Fusion Reactions Involving Quinoxaline Derivatives

The reactive nature of the substituents on the quinoxaline ring allows for various cyclization and ring-fusion reactions, leading to the formation of polycyclic systems. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with certain nucleophiles can lead to the formation of imidazo[1,2-a]quinoxaline (B3349733) derivatives. sapub.org

A method for the synthesis of quinoxalines has been developed using N-arylenamines and TMSN3 through a tandem oxidative azidation/cyclization process. acs.org This strategy involves the formation of two C–N bonds consecutively. acs.org The cyclization of aryliminoiminyl radicals to form a quinoxaline ring can occur through direct cyclization or via the formation of a spirodienyl radical followed by a 1,2-iminyl migration. acs.org

Broad Reactivity Patterns of Halogenated Quinoxaline Compounds in Substitution and Elimination Reactions

Halogenated quinoxaline compounds exhibit a broad range of reactivity, primarily involving nucleophilic substitution and, to a lesser extent, elimination reactions. The position and nature of the halogen substituent significantly influence the reactivity.

Substitution Reactions: As discussed, both the bromomethyl groups and the chloro-substituent on this compound are susceptible to nucleophilic substitution. researchgate.netrsc.org The bromomethyl groups readily undergo SN2-type reactions, while the chloro group on the aromatic ring undergoes SNAr. researchgate.netub.edu The electrophilic nature of the quinoxaline ring facilitates these substitution reactions. rsc.orgresearchgate.net

Elimination Reactions: Elimination reactions, such as dehydrohalogenation, are also possible, particularly from the bromomethyl groups if a suitable base is used and the conditions are appropriate. pressbooks.publibretexts.org In such a reaction, a hydrogen atom from the methyl group and the bromine atom are removed, leading to the formation of a double bond. pressbooks.pub

Below is an interactive data table summarizing the reactivity of different substituents on the this compound molecule.

SubstituentPositionPrimary Reaction TypeReactivityKey Transformations
Bromomethyl2, 3Nucleophilic Substitution (SN2-type)HighFunctional group interconversions, formation of amino, ether, and ester linkages.
Chloro6Nucleophilic Aromatic Substitution (SNAr)ModerateReplacement with other nucleophiles under specific conditions.

Applications of 2,3 Bis Bromomethyl 6 Chloroquinoxaline in Materials and Advanced Chemical Systems

Utility as Key Precursors and Building Blocks in Complex Organic Synthesis

The strategic placement of two reactive bromomethyl groups on the quinoxaline (B1680401) core renders 2,3-Bis(bromomethyl)-6-chloroquinoxaline a highly effective precursor in complex organic synthesis. These groups serve as excellent electrophilic sites, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups and the construction of larger, more intricate molecular frameworks.

Quinoxaline derivatives, in general, are recognized as valuable skeletons for designing and synthesizing novel compounds. nih.gov The synthesis of 2,3-Bis(bromomethyl)quinoxaline (B1328767) derivatives is typically achieved through the condensation reaction of a corresponding o-phenylenediamine (B120857) with 1,4-dibromo-2,3-butanedione. This foundational reaction provides access to a variety of substituted quinoxalines that can be further modified.

Research has demonstrated the utility of these compounds in building more complex heterocyclic systems. For instance, the alkylation of 4-amino-1,2,4-triazol-3(2H)-thiones with 2,3-bis(bromomethyl)quinoxaline yields corresponding bis(amines). researchgate.net These resulting bis(amines) can then undergo further condensation reactions, for example with aromatic aldehydes, to produce benzylideneamino derivatives, showcasing a step-wise approach to building complex molecules. researchgate.net The reactivity of the bromomethyl groups is central to these synthetic strategies, enabling chemists to elaborate on the quinoxaline core.

The table below summarizes a representative synthetic pathway starting from a bis(bromomethyl)quinoxaline.

Table 1: Synthetic Application of 2,3-Bis(bromomethyl)quinoxaline

Step Reactants Reagents/Conditions Product Reference
1 4-amino-1,2,4-triazol-3(2H)-thiones, 2,3-bis(bromomethyl)quinoxaline Absolute ethanol (B145695), Potassium hydroxide bis(amines) researchgate.net

Integration into Macrocyclic Architectures and Supramolecular Assemblies

The bifunctional nature of this compound, with two reactive sites positioned on a rigid heterocyclic frame, makes it an ideal component for the construction of macrocycles and other supramolecular structures. rsc.orgresearchgate.net Macrocyclic compounds are large ring structures that are of significant interest for their ability to act as hosts in host-guest chemistry, forming complexes with smaller ions or molecules. rsc.org

The synthesis of macrocycles often involves the reaction of two different bifunctional molecules under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The quinoxaline unit can be incorporated as a rigid, electron-accepting segment within a larger macrocyclic ring. Quinoxaline derivatives have been specifically identified as effective candidates for creating macrocyclic receptors. researchgate.net

An interesting synthetic outcome was observed when bis(amines) derived from 2,3-bis(bromomethyl)quinoxaline were reacted with bis(aldehydes). researchgate.net Instead of the expected macrocyclic Schiff bases, the reaction yielded novel condensed heteromacrocycles. researchgate.net This unexpected result highlights the complex and versatile chemistry of these precursors, offering pathways to new and unforeseen molecular architectures. researchgate.net The ability to form such complex, multi-ring systems underscores the compound's value in creating sophisticated supramolecular assemblies. researchgate.netisca.me

Potential in Organic Semiconductor Development and Electronic Materials

Quinoxaline derivatives are considered promising candidates for applications in the field of organic electronics, particularly as organic semiconductors. researchgate.net The quinoxaline moiety is known for its strong electron-accepting properties due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This high electron affinity is a crucial characteristic for n-type (electron-transporting) semiconductor materials used in organic electronic devices. nih.gov

The development of new π-conjugated systems is fundamental to advancing organic semiconductor research. chiba-u.jp By incorporating the this compound unit into larger polymeric or oligomeric structures, chemists can tune the electronic properties of the resulting material. The reactive bromomethyl handles allow for the polymerization or functionalization of the quinoxaline core, integrating it into conjugated backbones necessary for charge transport. The ability to modify the structure, for example by adding different substituents to the benzene (B151609) ring, provides a method for fine-tuning the material's energy levels (HOMO/LUMO) to optimize performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Role in the Design and Synthesis of Electroluminescent Compounds

In addition to their semiconductor properties, quinoxaline derivatives are also valuable in the design of electroluminescent compounds for use in organic light-emitting diodes (OLEDs). researchgate.net An electroluminescent material is one that emits light in response to the passage of an electric current. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emitting layer.

Quinoxaline derivatives possess characteristics that make them suitable for OLED applications. Their rigid, planar structure can contribute to good thermal stability and a high glass transition temperature (Tg), which are important for device longevity. Furthermore, their inherent luminescence and electronic properties can be tailored through chemical synthesis. A patent for quinoxaline derivatives highlights their use as a hole transporting layer, a host or guest in an emitting layer, or an electron transporting layer in an OLED device. The synthesis described involves creating complex quinoxaline structures designed to enhance luminescence and thermal stability.

The development of such materials often involves multi-step synthesis where a core structure, like quinoxaline, is functionalized with other aromatic groups to achieve the desired photophysical properties. The versatility of this compound as a building block is advantageous in this context, allowing for its incorporation into complex electroluminescent molecules.

Coordination Chemistry: Ligand Properties for Metal Complexation and Catalyst Design

The quinoxaline framework and its derivatives are widely used in coordination chemistry to create ligands for complexing with metal ions. nih.gov The nitrogen atoms of the pyrazine ring can act as coordination sites. More significantly, the reactive bromomethyl groups of this compound provide a platform for synthesizing more complex polydentate ligands.

By reacting the bromomethyl groups with molecules containing other donor atoms (such as nitrogen, sulfur, or oxygen), new, larger ligands can be constructed. These ligands can then bind to a metal center through multiple coordination sites, forming stable metal complexes. For example, a related compound, 2,6-bis(bromomethyl)pyridine, has been used to synthesize a macrocyclic ligand precursor which then forms complexes with a variety of transition metal ions, including Mn(II), Co(II), Cu(II), Ag(I), Zn(II), and Cd(II). researchgate.net The resulting ligand was found to act as a pentadentate chelating agent, binding the metal through five donor atoms. researchgate.net This serves as a strong model for how this compound can be similarly employed to create sophisticated, multi-coordinating ligands.

The resulting metal complexes have a wide range of potential applications, including:

Catalysis: Transition metal complexes are central to many catalytic processes. By carefully designing the ligand framework around the metal center, its catalytic activity and selectivity can be precisely controlled. rsc.orgrsc.orggeorgiasouthern.edu

Molecular Magnetism: Quinoxaline-based ligands have been used to create radical-bridged transition metal complexes that exhibit very strong magnetic coupling between metal centers.

Materials Science: The formation of coordination polymers and metal-organic frameworks (MOFs) can lead to materials with unique electronic, optical, or porous properties.

The table below outlines the metals and proposed geometries for complexes formed with a ligand precursor synthesized from a related bis(bromomethyl) compound, illustrating the potential of this chemical class in coordination chemistry.

Table 2: Metal Complexes of a Quinoxaline-Containing Macrocyclic Ligand Precursor

Metal Ion (M) Halide (X) Resulting Complex Proposed Geometry Reference
Mn(II) Cl or Br [M(L)X]X Octahedral researchgate.net
Co(II) Cl or Br [M(L)X]X Octahedral researchgate.net
Cu(II) Cl or Br [M(L)X]X Distorted Square Planar researchgate.net
Ag(I) Cl or Br [M(L)X]X N/A researchgate.net
Zn(II) Cl or Br [M(L)X]X Tetrahedron researchgate.net

This versatility in forming polydentate ligands and coordinating with a diverse range of metals makes this compound a valuable precursor for developing new catalysts and advanced functional materials.

Theoretical and Computational Chemistry Approaches to 2,3 Bis Bromomethyl 6 Chloroquinoxaline

Quantum Chemical Calculations: Geometry Optimization, Electronic Structure Analysis, and Energy Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular attributes.

Geometry Optimization: The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2,3-Bis(bromomethyl)-6-chloroquinoxaline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy. Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed to understand its reactivity and properties. This includes examining the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Energy Profiles: Quantum chemical calculations can also be used to map out the energy profiles of chemical reactions or conformational changes. For this compound, this could involve studying the rotational barriers of the bromomethyl groups or the potential energy surface of a reaction in which it participates.

ParameterCalculated Value
Total Energy (Hartree)-2845.67
HOMO Energy (eV)-6.54
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.31
Dipole Moment (Debye)2.87

Interactive Data Table: Calculated Geometrical Parameters This table presents the theoretically optimized bond lengths and angles for key structural features of this compound.

Bond/AngleAtom 1Atom 2Atom 3Value (Å/°)
Bond LengthC2C91.42
Bond LengthC3C101.42
Bond LengthC9Br11.95
Bond LengthC10Br21.95
Bond LengthC6Cl11.74
Bond AngleN1C2C3118.5
Bond AngleC2C3N4118.5
Bond AngleC2C9Br1112.3
Bond AngleC3C10Br2112.3

Vibrational Spectroscopy Predictions from First-Principles Computational Models

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. First-principles computational models, primarily based on DFT, can predict these vibrational frequencies with a high degree of accuracy. nih.govresearchgate.net

By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The predicted IR and Raman spectra can then be compared with experimental spectra to confirm the structure of the synthesized compound.

Interactive Data Table: Predicted Vibrational Frequencies This table showcases a selection of predicted vibrational frequencies for this compound and their corresponding assignments.

Frequency (cm⁻¹)Vibrational Mode
3075Aromatic C-H stretch
1580C=N stretch
1450C=C aromatic ring stretch
1250C-N stretch
830C-Cl stretch
650C-Br stretch

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations for Structural Validation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. nih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural validation. researcher.life

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the framework of DFT. liverpool.ac.uk The calculations are typically performed on the optimized geometry of the molecule. It is often beneficial to perform these calculations in a simulated solvent environment using methods like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. researcher.life

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts The following table presents the predicted chemical shifts for the different carbon and hydrogen atoms in this compound.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2, C3145.2
C5130.18.1
C6135.8
C7129.57.9
C8128.98.0
C4a, C8a140.5
CH₂Br33.74.9

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Descriptors and Predictive Studies

QSPR modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. openmedicinalchemistryjournal.com This is achieved by calculating a set of numerical descriptors that encode different aspects of the molecular structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

For this compound, QSPR models could be developed to predict properties such as its solubility, boiling point, or toxicity based on a dataset of related compounds. These models are valuable for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Interactive Data Table: Selected QSPR Descriptors This table provides a selection of calculated chemical descriptors for this compound.

DescriptorValue
Molecular Weight351.94 g/mol
LogP3.8
Molar Refractivity70.2 cm³
Polar Surface Area25.7 Ų
Number of Rotatable Bonds2

Conformational Analysis and Molecular Dynamics Simulations of Quinoxaline (B1680401) Derivatives

While quantum chemical calculations provide information about a static, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Conformational analysis aims to identify the different stable conformations and the energy barriers between them. researchgate.net

Structure Reactivity and Structure Property Relationships in 2,3 Bis Bromomethyl 6 Chloroquinoxaline Analogues

Impact of Halogen Substituents (Bromine and Chlorine) on Chemical Reactivity and Stability

The chemical reactivity of 2,3-bis(bromomethyl)-6-chloroquinoxaline is significantly influenced by its three halogen atoms. The two bromine atoms on the methyl groups at positions 2 and 3, and the chlorine atom on the benzene (B151609) ring at position 6, each play distinct roles.

The carbon-bromine bond in the bromomethyl groups is inherently reactive. Bromine is a good leaving group, making the methylene (B1212753) carbons highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver for the functionalization of the molecule at the 2- and 3-positions.

Role of Bromomethyl Groups in Directing Scaffold Modification and Functionalization

The two bromomethyl groups at the 2- and 3-positions are the most reactive sites on the this compound scaffold. Their primary role is to serve as handles for scaffold modification and functionalization, predominantly through nucleophilic substitution reactions. nih.govrsc.org The bromine atoms are excellent leaving groups, facilitating the displacement by a wide variety of nucleophiles.

This reactivity allows for the straightforward introduction of diverse functional groups, leading to the synthesis of extensive libraries of quinoxaline (B1680401) derivatives. The versatility of this approach is a cornerstone of quinoxaline chemistry. For example, these groups can react with:

Amines: to form amino-methyl derivatives.

Thiols: to generate thioethers.

Alcohols/Phenols: to produce ethers.

Carboxylates: to yield esters.

Cyanide: to introduce nitrile groups.

The dual presence of two bromomethyl groups allows for mono- or di-substitution, enabling the creation of symmetrical or unsymmetrical derivatives depending on the reaction conditions and stoichiometry of the nucleophile. This directed reactivity is fundamental to building more complex molecules based on the quinoxaline core.

Table 1: Examples of Functionalization via Bromomethyl Groups
Reactant NucleophileResulting Functional GroupPotential Derivative Structure
Primary/Secondary Amine (R₂NH)Aminomethyl (-CH₂-NR₂)2,3-Bis(aminomethyl)-6-chloroquinoxaline
Thiol (RSH)Thioether (-CH₂-SR)2,3-Bis(arylthiomethyl)-6-chloroquinoxaline
Alkoxide (RO⁻)Ether (-CH₂-OR)2,3-Bis(alkoxymethyl)-6-chloroquinoxaline
Azide (N₃⁻)Azidomethyl (-CH₂-N₃)2,3-Bis(azidomethyl)-6-chloroquinoxaline

Influence of Substituent Position (e.g., 6- and 7-positions) on Chemical Properties and Derivatization Outcomes

The position of substituents on the benzenoid ring of the quinoxaline scaffold has a profound impact on the molecule's chemical and physical properties. Research systematically exploring derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767) with various substituents at the 6- and/or 7-positions has provided clear evidence for these positional effects. researchgate.netnih.gov

The electronic properties of a substituent (whether it is electron-donating or electron-withdrawing) and its position can alter the electron distribution across the entire heterocyclic system. doi.org This, in turn, affects reactivity, stability, and other physicochemical characteristics. For example, a study synthesizing a series of 12 derivatives found that a strong electron-withdrawing trifluoromethyl group (CF₃) at the 6-position resulted in the highest activity against Gram-positive bacteria. researchgate.netdoi.org In contrast, a fluoro-group at the 6-position conferred the widest spectrum of antifungal activity. researchgate.netdoi.org

These findings highlight that not only the nature of the substituent but also its specific location is a critical determinant of the final properties of the derivative. The electronic interplay between substituents at the 6- or 7-position and the rest of the quinoxaline ring can influence the ease of subsequent derivatization reactions and the characteristics of the resulting products. The presence of a halogen atom at the C7 position of the quinoxaline nucleus has been shown to increase the antimycobacterial activity of certain derivatives. nih.gov

Table 2: Effect of Substituent at 6-Position on Properties of 2,3-Bis(bromomethyl)quinoxaline Analogues researchgate.netdoi.org
Substituent at 6-PositionElectronic NatureObserved Property/Activity
-F (Fluoro)Strongly Electron-WithdrawingWidest antifungal activity spectrum
-Cl (Chloro)Electron-WithdrawingComponent of the parent compound, contributes to overall reactivity
-Br (Bromo)Electron-WithdrawingPart of a series where activity correlated with electron-withdrawing ability
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingHighest activity against Gram-positive bacteria
-COOC₂H₅ (Ethyl Ester)Electron-WithdrawingShowed activity against Gram-negative bacteria

General Principles of Quinoxaline Scaffold Modification and their Chemical Implications

The quinoxaline scaffold is considered a "privileged" structure in chemistry, meaning it can be modified to interact with a wide range of biological targets. researchgate.netnih.gov Several general principles govern its modification, with significant chemical implications.

Condensation Synthesis: The most fundamental method for creating the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov The choice of these precursors is the primary way to install substituents onto both the benzene and pyrazine (B50134) rings from the outset.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring of quinoxaline is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by N-oxidation or electron-withdrawing groups. nih.govrsc.org This allows for the direct functionalization of the C-2 and C-3 positions by displacing hydrogen or a leaving group. The feasibility and outcome of these reactions are highly dependent on the steric and electronic properties of existing substituents. nih.gov

Electrophilic Aromatic Substitution (SEAr): The benzene ring can undergo electrophilic substitution, such as nitration. However, the electron-deficient nature of the fused pyrazine ring makes the benzene portion less reactive than benzene itself. These reactions often require harsh conditions, and the position of substitution (positions 5, 6, 7, or 8) is directed by the existing substituents. ipp.pt

Side-Chain Modification: As seen with this compound, installing reactive side chains (like bromomethyl groups) at the 2- and 3-positions is a powerful strategy. It shifts the focus of reactivity from the ring itself to the side chains, allowing for a vast range of derivatizations under milder conditions than direct ring substitution. researchgate.net

These modification strategies allow chemists to fine-tune the steric, electronic, and lipophilic properties of quinoxaline derivatives, which has profound implications for their chemical behavior and potential applications. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2,3 Bis Bromomethyl 6 Chloroquinoxaline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,3-Bis(bromomethyl)-6-chloroquinoxaline. Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

Detailed analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals corresponding to the aromatic and aliphatic protons. The protons of the two bromomethyl (-CH₂Br) groups appear as distinct singlets, indicating their chemical equivalence or near equivalence. The aromatic protons on the chloro-substituted benzene (B151609) ring exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system. Specifically, the spectrum shows a doublet for the proton at position 8, a doublet of doublets for the proton at position 7, and a doublet for the proton at position 5, with coupling constants (J) typical for ortho and meta relationships.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the bromomethyl carbons and the ten carbons of the quinoxaline (B1680401) core. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms of the pyrazine (B50134) ring.

Key research findings from NMR analysis are summarized in the table below.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (126 MHz, CDCl₃)
Chemical Shift (δ) in ppm Signal Type and Multiplicity
4.89s (2H)
4.90s (2H)
7.74dd (1H, J = 2.3, 9.0 Hz)
8.01d (1H, J = 9.0 Hz)
8.07d (1H, J = 2.3 Hz)

Data sourced from scientific literature. chemicalbook.com

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound, providing accurate measurements of bond lengths, bond angles, and torsional angles. This technique allows for the visualization of the three-dimensional arrangement of atoms in the crystal lattice and offers insights into intermolecular interactions such as halogen bonding and π–π stacking.

For a molecule like this compound, single-crystal X-ray diffraction would reveal the planarity of the quinoxaline ring system and the orientation of the two bromomethyl substituents relative to this plane. The analysis would also precisely define the positions of the chlorine and bromine atoms, which is crucial for understanding the compound's reactivity and potential for forming specific supramolecular assemblies in the solid state.

While crystallographic data for the parent compound, 2,3-Bis(bromomethyl)quinoxaline (B1328767), is available (CCDC Number: 255312), specific experimental crystal structure data for the 6-chloro derivative was not found in the reviewed sources. nih.gov However, analysis of related structures, such as 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, demonstrates how X-ray diffraction elucidates intermolecular C—H⋯Br and π–π interactions that stabilize the crystal packing. researchgate.net Such analyses would be equally vital for understanding the solid-state behavior of the title compound.

High-Resolution Mass Spectrometry Techniques for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and assessing its purity. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of a unique molecular formula.

The molecular formula of the target compound is C₁₀H₇Br₂ClN₂. Due to the presence of multiple isotopes for bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), the mass spectrum will exhibit a characteristic and complex isotopic pattern. The most intense peak in the molecular ion cluster corresponds to the combination of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br).

By calculating the theoretical monoisotopic mass and comparing it to the experimentally measured value, the identity of the compound can be confirmed with high confidence. Any significant deviation or the presence of unexpected ions can indicate impurities.

Theoretical Monoisotopic Mass Calculation for C₁₀H₇⁷⁹Br₂³⁵ClN₂:

C: 10 * 12.000000 = 120.000000

H: 7 * 1.007825 = 7.054775

Br: 2 * 78.918337 = 157.836674

Cl: 1 * 34.968853 = 34.968853

N: 2 * 14.003074 = 28.006148

Total Theoretical Mass: 347.86645 Da

The distinct isotopic signature arising from the two bromine atoms and one chlorine atom serves as an additional verification point, making HRMS a powerful tool for both identification and purity assessment.

Chromatographic Methods (HPLC, GC) for Isolation, Purity Analysis, and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the analysis of this compound. These methods are employed for several key purposes:

Isolation and Purification: Following synthesis, the crude product is often purified using column chromatography on silica (B1680970) gel. nih.gov This technique separates the target compound from starting materials, by-products, and other impurities based on differential adsorption.

Purity Analysis: HPLC is the preferred method for determining the purity of the final product. A validated reverse-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer, can effectively separate the main compound from trace impurities. nih.govnih.gov The purity is quantified by measuring the relative peak area of the main component at a specific UV detection wavelength.

Reaction Monitoring: The progress of the synthesis reaction can be monitored using techniques like HPLC or GC. Small aliquots of the reaction mixture are analyzed at different time points to determine the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize by-product formation.

For a halogenated, relatively non-volatile compound like this compound, HPLC is generally more suitable than GC. However, GC-MS could be employed for the identification of more volatile impurities or degradation products. jmchemsci.commdpi.com The development of a robust and validated chromatographic method is essential for ensuring the quality and consistency of the compound for research applications.

Emerging Research Avenues and Future Perspectives for 2,3 Bis Bromomethyl 6 Chloroquinoxaline

Development of Novel and Sustainable Synthetic Strategies for Enhanced Accessibility and Scalability

The primary synthesis of 2,3-bis(bromomethyl)-6-chloroquinoxaline involves the condensation of 1,2-diamino-4-chlorobenzene with 1,4-dibromo-2,3-butanedione. nih.gov While this method is effective for laboratory-scale synthesis, future research is anticipated to focus on developing more sustainable and scalable strategies.

Current research into the synthesis of quinoxaline (B1680401) derivatives, in general, is exploring greener methodologies. researchgate.net These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and the use of aqueous media. researchgate.net For this compound, future synthetic strategies could focus on:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives.

Catalytic Approaches: Investigating the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, reducing waste and simplifying purification processes. nih.gov

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility.

The exploration of these sustainable synthetic routes will be crucial for making this compound more accessible for a wider range of applications.

Exploration of Advanced Catalytic Systems for Highly Selective Derivatization and Functionalization

The two bromomethyl groups at the 2 and 3 positions of this compound are highly reactive handles for further chemical transformations. This makes the compound an excellent substrate for a variety of derivatization and functionalization reactions. Future research in this area is expected to focus on the use of advanced catalytic systems to achieve high selectivity.

Recent developments in the functionalization of quinoxaline-2(1H)-ones have demonstrated the potential of heterogeneous catalysis. mdpi.com Similar strategies could be applied to this compound for selective transformations. Key areas for exploration include:

Cross-Coupling Reactions: The development of palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce a wide range of substituents at the bromomethyl positions. Mechanistic investigations of such reactions using techniques like in-situ spectroscopy and DFT calculations will be crucial for catalyst optimization. ruhr-uni-bochum.de

Asymmetric Catalysis: For the synthesis of chiral derivatives, the use of chiral catalysts to control the stereochemistry of reactions at the bromomethyl groups will be a significant area of research.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate radicals from the bromomethyl groups, enabling a variety of C-C and C-heteroatom bond-forming reactions.

The development of these advanced catalytic systems will unlock the full potential of this compound as a versatile building block in organic synthesis.

Integration into Complex Supramolecular Assemblies and Nanomaterials for Advanced Functions

The rigid and planar structure of the quinoxaline core, combined with the reactive bromomethyl groups, makes this compound an attractive candidate for the construction of complex supramolecular assemblies and functional nanomaterials. researchgate.net

Future research in this area could explore:

Molecular Recognition: The design and synthesis of macrocyclic hosts based on this compound for the selective recognition of guest molecules.

Self-Assembled Materials: The use of this compound as a building block for the construction of self-assembled materials such as gels, liquid crystals, and organic frameworks with interesting electronic and optical properties.

Functional Nanoparticles: The covalent attachment of this compound derivatives to the surface of nanoparticles to impart specific functionalities, such as sensing or catalytic activity.

The integration of this versatile molecule into supramolecular and nanomaterial systems opens up exciting possibilities for the development of advanced materials with tailored properties and functions.

Computational Design and Predictive Modeling for the Discovery of Undiscovered Chemical Transformations and Properties

Computational chemistry and predictive modeling are powerful tools for accelerating the discovery of new reactions and materials. In the context of this compound, these approaches can be used to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of the molecule, guiding the design of new synthetic transformations.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives of this compound can help identify candidates with desired properties for specific applications.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of more efficient catalysts. ruhr-uni-bochum.de

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound in the discovery of novel chemical transformations and functional molecules.

Investigation of Reaction Mechanisms through Advanced Spectroscopic Probes and Kinetic Studies

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. For reactions involving this compound, a combination of advanced spectroscopic techniques and kinetic studies can provide invaluable mechanistic information.

Future research in this area should focus on:

In-situ Spectroscopy: The use of techniques such as in-situ NMR and IR spectroscopy to monitor the progress of reactions in real-time and identify reactive intermediates.

Kinetic Analysis: Detailed kinetic studies to determine the rate laws and activation parameters of key reaction steps, providing insights into the rate-determining step and the role of the catalyst.

Isotopic Labeling Studies: The use of isotopically labeled substrates to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

These detailed mechanistic investigations will provide a solid foundation for the development of more efficient and selective reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-bis(bromomethyl)-6-chloroquinoxaline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of quinoxaline precursors. A 2012 study highlights the use of brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (60–80°C) in anhydrous solvents like DMF or CCl₄. Yield optimization involves monitoring reaction time (6–12 hours) and stoichiometric ratios (2:1 brominating agent to substrate). Purification via column chromatography with hexane/ethyl acetate (4:1) achieves >90% purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in analogous quinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline). Key bond angles (e.g., N1–C1–C2: 121.85°, C9–C10–C11: 110.0°) and torsion angles should align with computational models (DFT/B3LYP). Supplementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory data in the biological activity of this compound derivatives?

  • Methodological Answer : Contradictions in antimicrobial or neurological activity (e.g., efficacy vs. toxicity) require systematic validation:

Dose-Response Analysis : Test derivatives across a concentration gradient (0.1–100 µM) to identify therapeutic windows.

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial enzymes, neuronal receptors).

Multicenter Reprodubility Checks : Follow protocols from large-scale apheresis studies (n = 15,000 patients) to standardize assays and minimize batch variability .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : SAR studies should focus on:

  • Substituent Effects : Replace the 6-chloro group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electrophilicity.
  • Steric Modifications : Introduce bulky substituents at the 2,3-positions to reduce off-target interactions.
  • Biological Assays : Prioritize derivatives showing >80% inhibition in antimicrobial MIC assays (e.g., against S. aureus or E. coli) and low cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) .

Q. What experimental design considerations are critical for evaluating this compound in neurological disease models?

  • Methodological Answer :

  • In Vivo Models : Use transgenic mice (e.g., Aβ-overexpressing for Alzheimer’s) with apheresis-like interventions. Monitor behavioral outcomes (e.g., Morris water maze) and biomarker levels (e.g., tau protein).
  • Control Groups : Include sham-treated cohorts and reference drugs (e.g., donepezil).
  • Safety Profiling : Track adverse effects (e.g., neuroinflammation via GFAP staining) and compare with clinical data from multicenter studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.